

# Comparison Guide: Unlocking the Clinical Potential of Dual FGFR1/DDR2 Inhibition in Oncology

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *FGFR1/DDR2 inhibitor 1*

Cat. No.: *B2647739*

[Get Quote](#)

## Introduction: The Converging Paths of FGFR1 and DDR2 in Cancer

In the landscape of precision oncology, the targeting of receptor tyrosine kinases (RTKs) has become a cornerstone of modern therapeutic strategies. Among the myriad of RTKs, Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) have emerged as critical mediators of tumor progression, survival, and therapy resistance. While often studied in isolation, a compelling body of evidence now suggests that a coordinated therapeutic attack on both pathways may unlock significant clinical potential, particularly in overcoming the adaptive resistance that plagues single-agent targeted therapies.

FGFR1, a member of the highly conserved FGFR family, is a key regulator of cell proliferation, differentiation, and angiogenesis.<sup>[1]</sup> Its aberrant activation, frequently driven by gene amplification, mutations, or translocations, is a known oncogenic driver in a range of malignancies, including breast cancer, squamous non-small cell lung cancer (NSCLC), and bladder cancer.<sup>[1][2]</sup> Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 dimerizes and autophosphorylates, initiating a cascade of downstream signaling primarily through the RAS/MAPK and PI3K/AKT pathways, which collectively promote uncontrolled cell growth and survival.<sup>[2][3]</sup>

Conversely, DDR2 is a unique RTK activated not by soluble growth factors, but by direct binding to fibrillar collagen in the extracellular matrix (ECM).<sup>[4][5]</sup> This interaction triggers a slow but sustained kinase activation, influencing cell adhesion, migration, proliferation, and ECM remodeling.<sup>[6]</sup> Overexpression and activating mutations of DDR2 are implicated in various cancers, including lung squamous cell carcinoma and breast cancer, where it contributes to invasion, metastasis, and chemoresistance.<sup>[4][5][7]</sup> DDR2 signaling engages pathways including SRC, SHP-2, and subsequently the MAPK and PI3K cascades, highlighting a potential node of convergence with FGFR1 signaling.<sup>[7]</sup>

This guide provides an in-depth comparison of therapeutic strategies targeting FGFR1 and DDR2, making a scientific case for the clinical potential of dual inhibition. We will explore the molecular rationale, compare existing therapeutic agents, and provide robust experimental workflows for validating dual-inhibitor candidates.

## The Scientific Rationale for Dual Inhibition: Overcoming Therapeutic Resistance

The clinical efficacy of selective FGFR inhibitors, while promising, is often curtailed by the development of acquired resistance.<sup>[8]</sup> Tumors can adeptly rewire their signaling networks to circumvent the blockade of a single pathway, a phenomenon known as "bypass signaling".<sup>[9][10]</sup> This frequently involves the upregulation of alternative RTKs that can reactivate critical downstream pathways like MAPK and PI3K/AKT, rendering the initial therapy ineffective.<sup>[10][11]</sup>

While direct evidence specifically naming DDR2 as a primary bypass mechanism for FGFR1 inhibition is still emerging, the rationale for dual inhibition is built on two strong pillars:

- **Convergent Downstream Signaling:** Both FGFR1 and DDR2 activate the MAPK and PI3K/AKT pathways.<sup>[3][7]</sup> In a tumor where both receptors are expressed, inhibiting only FGFR1 may leave the cell vulnerable to compensatory signaling from collagen-activated DDR2 in the tumor microenvironment, thus sustaining pro-survival signals.
- **Tackling Intrinsic and Acquired Resistance:** In tumors with intrinsic co-expression or co-activation of both RTKs, a dual inhibitor offers a more comprehensive initial attack. Furthermore, in the context of acquired resistance, where tumors under pressure from an FGFR1 inhibitor may upregulate DDR2 signaling to survive, a dual-targeting agent could

preemptively block this escape route. For instance, studies have shown that FGFR signaling can be a key mechanism of resistance to other targeted therapies (like EGFR inhibitors), and that inhibiting FGFR can resensitize tumors.[\[12\]](#)[\[13\]](#) This principle of RTK crosstalk underscores the potential for DDR2 to play a similar role in the context of FGFR1 inhibition.

The following diagram illustrates the principal signaling pathways of FGFR1 and DDR2 and highlights the rationale for dual inhibition.

Caption: Rationale for dual FGFR1/DDR2 inhibition targeting convergent downstream pathways.

## Comparative Analysis of Therapeutic Strategies

A critical evaluation of dual FGFR1/DDR2 inhibition requires comparison against single-target approaches and an analysis of existing multi-kinase inhibitors that possess this dual activity profile.

## Monotherapy: The Limitations of a Singular Focus

- Selective FGFR Inhibitors: Several selective FGFR inhibitors have gained regulatory approval or are in late-stage clinical trials, including erdafitinib, pemigatinib, and infigratinib. [\[14\]](#)[\[15\]](#)[\[16\]](#) These agents have shown significant efficacy in patients with specific FGFR gene alterations.[\[17\]](#)[\[18\]](#) However, response rates can be variable, and the median duration of response is often limited by the onset of resistance, driven by secondary FGFR gatekeeper mutations or activation of bypass signaling pathways.[\[8\]](#)[\[19\]](#)
- Selective DDR2 Inhibitors: The development of selective DDR2 inhibitors is less advanced. Currently, there are no selective DDR2 inhibitors in clinical trials.[\[20\]](#) Most known DDR2 inhibitors are multi-targeted kinase inhibitors, such as dasatinib and ponatinib, which also target other kinases, making it difficult to isolate the specific clinical effect of DDR2 inhibition alone.[\[21\]](#)[\[22\]](#)

## Dual-Targeting Agents: A Survey of Existing Inhibitors

Several multi-targeted tyrosine kinase inhibitors, developed for other primary targets, have been shown to potently inhibit both FGFR1 and DDR2. These agents provide a valuable clinical and preclinical proxy for evaluating the dual-inhibition hypothesis.

| Inhibitor | FGFR1<br>IC50/K <sub>i</sub> | DDR2<br>IC50/K <sub>i</sub>                  | Other Key<br>Targets<br>(IC50/K <sub>i</sub> )               | Primary<br>Indication(s)              | Reference(s) |
|-----------|------------------------------|----------------------------------------------|--------------------------------------------------------------|---------------------------------------|--------------|
| Ponatinib | 2.2 nM                       | 4.5 nM                                       | BCR-ABL<br>(0.37 nM),<br>VEGFR2 (1.5<br>nM), SRC<br>(5.4 nM) | CML, Ph+<br>ALL                       | [23][24][25] |
| Lucitanib | 17.5 nM                      | ~260 nM (K <sub>i</sub> )                    | VEGFR1 (7<br>nM),<br>VEGFR2 (25<br>nM), FGFR2<br>(82.5 nM)   | Solid Tumors<br>(Investigation<br>al) | [26][27]     |
| Anlotinib | Inhibits<br>FGFR1            | Inhibits DDR1<br>(not specified<br>for DDR2) | VEGFR1/2/3,<br>PDGFR $\alpha/\beta$ ,<br>c-Kit               | NSCLC, Soft<br>Tissue<br>Sarcoma      | [13][28][29] |
| Dasatinib | -                            | 1.4 nM                                       | BCR-ABL,<br>SRC family,<br>c-Kit,<br>PDGFR $\beta$           | CML, Ph+<br>ALL                       | [21][22]     |

Note: IC50/K<sub>i</sub> values can vary based on assay conditions. Anlotinib's direct IC50 for DDR2 is not consistently reported in the provided sources, but it is known to inhibit the DDR family.

#### Comparative Insights:

- Ponatinib emerges as a potent dual inhibitor of both FGFR1 and DDR2 with nanomolar efficacy.[23][24] Its broad activity profile, however, complicates the attribution of clinical outcomes solely to FGFR1/DDR2 inhibition. Preclinical studies show ponatinib effectively inhibits proliferation in cancer models driven by FGFR dysregulation.[23][30]
- Lucitanib is primarily an inhibitor of VEGFR and FGFR kinases, with weaker but present activity against DDR2.[26] Clinical data in breast cancer patients with FGFR1 amplification

showed modest antitumor activity, suggesting that simultaneous inhibition of VEGF and FGF pathways can be advantageous.[27][31]

- Anlotinib is a broad-spectrum inhibitor whose mechanism includes the suppression of FGFR1 and VEGFR signaling.[28][29] It has demonstrated efficacy in overcoming acquired resistance to EGFR-TKIs in NSCLC, a process in which FGFR1 overexpression was identified as a key resistance mechanism.[13][32] This provides clinical support for the concept of targeting FGFR1 to overcome therapy resistance.

## Experimental Protocols for Validating Dual Inhibitors

For researchers aiming to validate a novel dual FGFR1/DDR2 inhibitor, a multi-step, self-validating experimental workflow is essential.



[Click to download full resolution via product page](#)

Caption: A streamlined workflow for the preclinical validation of a dual FGFR1/DDR2 inhibitor.

### Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR1 and DDR2 kinases.

Causality: This is the foundational experiment to confirm direct enzymatic inhibition. A potent and selective compound should show low nanomolar IC50 values for FGFR1 and DDR2 and significantly higher values for other kinases, establishing its primary mechanism of action.

Methodology:

- Reagents: Recombinant human FGFR1 and DDR2 kinase enzymes, appropriate peptide substrate (e.g., poly-Glu-Tyr), ATP, test compound (serially diluted), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure: a. Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer. b. In a 96-well plate, add the kinase, the substrate, and the test compound dilution. c. Initiate the reaction by adding a concentration of ATP that approximates the Michaelis constant ( $K_m$ ) for each enzyme. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and quantify the amount of ADP produced (or substrate phosphorylated) using the detection reagent and a luminometer/spectrophotometer.
- Data Analysis: Plot the percentage of kinase inhibition versus the log concentration of the compound. Fit the data to a four-parameter logistic equation to calculate the IC<sub>50</sub> value.

## Protocol 2: Western Blot for Pathway Modulation

Objective: To confirm that the test compound inhibits FGFR1 and DDR2 signaling inside cancer cells.

Causality: This experiment validates that the compound can enter the cell and engage its target, leading to a measurable downstream biological effect. A successful dual inhibitor should reduce the phosphorylation of FGFR1, DDR2, and downstream effectors like ERK.

Methodology:

- Cell Culture: Use a cancer cell line with known FGFR1 amplification (e.g., NCI-H1581) and/or DDR2 expression (e.g., A549).
- Stimulation & Treatment: a. Serum-starve the cells for 12-24 hours to reduce basal signaling. b. For DDR2 activation, plate cells on collagen-coated plates. For FGFR1 activation, treat with FGF2 ligand (e.g., 50 ng/mL) for 15 minutes. c. Pre-treat cells with various concentrations of the test compound for 2-4 hours before stimulation.
- Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

- Western Blot: a. Quantify protein concentration using a BCA assay. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk. d. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-FGFR1, anti-p-DDR2, anti-p-ERK1/2, and total protein controls). e. Wash and incubate with HRP-conjugated secondary antibodies. f. Visualize bands using an ECL substrate and an imaging system.
- Data Analysis: Densitometrically quantify the phosphorylation levels of target proteins relative to their total protein levels and normalize to the untreated control.

## Conclusion and Future Perspectives

The strategy of dual FGFR1/DDR2 inhibition represents a rational and promising approach to cancer therapy. By targeting two distinct but converging oncogenic signaling pathways, this strategy holds the potential to deliver more durable clinical responses and overcome the adaptive resistance that limits the efficacy of single-agent FGFR inhibitors. Multi-kinase inhibitors like ponatinib and anlotinib provide early clinical evidence supporting the targeting of FGFR1 as part of a broader inhibitory strategy, especially in the context of therapy resistance. [13][23]

The path forward requires a multi-pronged effort. First, the development of novel, potent, and more selective dual FGFR1/DDR2 inhibitors is paramount to truly test this hypothesis in the clinic while minimizing off-target toxicities. Second, the identification of predictive biomarkers—such as co-amplification of FGFR1 and high expression of DDR2, or a specific collagen-rich tumor microenvironment—will be critical for patient selection. Finally, as our understanding of RTK crosstalk deepens, the true potential of dual FGFR1/DDR2 inhibition may be realized not just as a monotherapy, but in combination with chemotherapy, immunotherapy, or other targeted agents to create a multi-layered and robust therapeutic regimen against complex and adaptive cancers.

## References

- Goyal, L., et al. (2017). Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. *Cancer Research*. [Link]
- Silverman, J. F., et al. (2024). Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. *Cancer Discovery*. [Link]

- Mazurek, M., et al. (2021). FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. *Cancers*. [\[Link\]](#)
- Goyal, L., et al. (2017). Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy.
- Li, Z., et al. (2020). Mechanism of resistance to FGF/FGFR inhibitors.
- Guan, X. (2020). The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth. *Cancers*. [\[Link\]](#)
- Teo, B. H. (2012). The role of FGFR1 signaling in cancer. *Nanyang Technological University*. [\[Link\]](#)
- Das, S., et al. (2014). Discoidin domain receptor 2 signaling networks and therapy in lung cancer. *Journal of Carcinogenesis*. [\[Link\]](#)
- Li, Z., et al. (2024). Pharmacological and Biological Targeting of FGFR1 in Cancer. *Biomolecules*. [\[Link\]](#)
- Gao, H., et al. (2020). Discoidin domain receptors orchestrate cancer progression: A focus on cancer therapies. *Cancer Medicine*. [\[Link\]](#)
- Xu, H., et al. (2022). Discoidin domain receptor tyrosine kinase 2: A new perspective on microenvironment remodeling and targeted therapy of solid tumors (Review). *Experimental and Therapeutic Medicine*. [\[Link\]](#)
- Xu, H., et al. (2022). Discoidin domain receptor tyrosine kinase 2: A new perspective on microenvironment remodeling and targeted therapy of solid tumors (Review).
- Li, Z., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. *Frontiers in Pharmacology*. [\[Link\]](#)
- Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. *Clinical Cancer Research*. [\[Link\]](#)
- Jeitany, M., et al. (2021). Recent Advances in the Role of Discoidin Domain Receptor Tyrosine Kinase 1 and Discoidin Domain Receptor Tyrosine Kinase 2 in Breast and Ovarian Cancer. *Frontiers in Cell and Developmental Biology*. [\[Link\]](#)
- Murray, B. W., et al. (2015). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)
- Vlachostergios, P. J., et al. (2023). Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. *JCO Precision Oncology*. [\[Link\]](#)
- Adooq Bioscience. (n.d.). FGFR inhibitors. [Adooq.com](#). [\[Link\]](#)
- Abbkine. (n.d.). Lucitanib is a VEGFR1/2/3 and FGFR1/2 Inhibitor for Solid Tumours Research. [Abbkine.com](#). [\[Link\]](#)
- Gozgit, J. M., et al. (2012). Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models. *Molecular Cancer Therapeutics*. [\[Link\]](#)

- Massive Bio. (n.d.). FGFR Breast Cancer Clinical Trials. Massivebio.com. [\[Link\]](#)
- Patsnap. (n.d.). CH-5183284.
- Pant, S., et al. (2021). Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial. *Cancer Research*. [\[Link\]](#)
- Debiopharm. (n.d.). First-in-human Phase I “Basket” Study of Debio 1347 (CH5183284), a Novel FGFR Inhibitor. Debiopharm.com. [\[Link\]](#)
- Chase, A., et al. (2013). Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome.
- Annals of Clinical Case Reports. (2023).
- Wang, Y., et al. (2020).
- Perrone, F., et al. (2021). Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions.
- Chase, A., et al. (2013).
- Even, M., et al. (2019). Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. *Cancer Research*. [\[Link\]](#)
- Han, B., et al. (2018). Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development.
- Paesmans, K., et al. (2016).
- Asati, V., et al. (2022). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. *Molecules*. [\[Link\]](#)
- Patsnap. (2024). What are DDR2 inhibitors and how do they work?.
- ResearchGate. (n.d.). FGFR inhibitor lucitanib enhances the action of fulvestrant plus ribociclib in ER+/FGFR1-amplified breast cancer.
- Wang, Y., et al. (2020).
- Hou, J., et al. (2021). Recent advances of dual FGFR inhibitors as a novel therapy for cancer. *European Journal of Medicinal Chemistry*. [\[Link\]](#)
- Xie, C., et al. (2018). Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFR $\beta$  and FGFR1. *Cancer Letters*. [\[Link\]](#)
- Hui, R., et al. (2020). Lucitanib for the Treatment of HR+/HER2- Metastatic Breast Cancer: Results from the Multicohort Phase II FINESSE Study. *Cancer Research*. [\[Link\]](#)
- Li, J., et al. (2022). Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance.
- Redx Pharma. (n.d.). Discoidin Domain Receptor (DDR) inhibitors. Redxpharma.com. [\[Link\]](#)
- Hou, J., et al. (2021). Recent advances of dual FGFR inhibitors as a novel therapy for cancer.
- Wang, Y., et al. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. *Journal of Medicinal Chemistry*. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discoidin domain receptors orchestrate cancer progression: A focus on cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances in the Role of Discoidin Domain Receptor Tyrosine Kinase 1 and Discoidin Domain Receptor Tyrosine Kinase 2 in Breast and Ovarian Cancer [frontiersin.org]
- 6. [scbt.com](http://scbt.com) [scbt.com]
- 7. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. [mdpi.com](http://mdpi.com) [mdpi.com]
- 12. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 13. Anlotinib can overcome acquired resistance to EGFR-TKIs via FGFR1 signaling in non-small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 15. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]

- 16. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. annkaserep.com [annkaserep.com]
- 19. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DDR Inhibitors - Redx [redxpharma.com]
- 21. Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFR $\beta$  and FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Lucitanib for the Treatment of HR+/HER2- Metastatic Breast Cancer: Results from the Multicohort Phase II FINESSE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Anlotinib can overcome acquired resistance to EGFR-TKIs via FGFR1 signaling in non-small cell lung cancer without harboring EGFR T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparison Guide: Unlocking the Clinical Potential of Dual FGFR1/DDR2 Inhibition in Oncology]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2647739#clinical-potential-of-dual-fgfr1-ddr2-inhibition>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)